5-Biphenyl-3-yl-2H-tetrazole

Catalog No.
S1497498
CAS No.
188890-74-6
M.F
C13H10N4
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Biphenyl-3-yl-2H-tetrazole

CAS Number

188890-74-6

Product Name

5-Biphenyl-3-yl-2H-tetrazole

IUPAC Name

5-(3-phenylphenyl)-2H-tetrazole

Molecular Formula

C13H10N4

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C13H10N4/c1-2-5-10(6-3-1)11-7-4-8-12(9-11)13-14-16-17-15-13/h1-9H,(H,14,15,16,17)

InChI Key

WWPSTJGPSOCQIH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NNN=N3

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NNN=N3

Scientific databases like PubChem and research paper databases haven't revealed any significant research involving this specific molecule. It's possible that research on this compound might be ongoing but not yet published in the public domain, or it might not have gained significant traction in the scientific community.

Isomers and Impurity

Further Research

If you're interested in learning more about the potential scientific applications of 5-Biphenyl-3-yl-2H-tetrazole, you can consider:

  • Consulting recent scientific literature databases using keywords like "5-Biphenyl-3-yl-2H-tetrazole" and "tetrazole derivatives."
  • Reaching out to research groups or institutions specializing in organic chemistry or medicinal chemistry to inquire about their knowledge of this specific molecule.

5-Biphenyl-3-yl-2H-tetrazole is a heterocyclic organic compound characterized by its tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. This compound features biphenyl groups that enhance its structural complexity and potential biological activity. The tetrazole moiety is known for its bioisosteric properties, often replacing carboxylic acids in drug design due to its ability to form multiple hydrogen bonds and chelate metals effectively .

As research on 5-Biphenyl-3-yl-2H-tetrazole itself is limited, a specific mechanism of action is not available. However, if it serves as a precursor for angiotensin II receptor antagonists, its mechanism would involve binding to the angiotensin II receptor, thereby blocking the action of the hormone angiotensin II, leading to vasodilation and reduction of blood pressure [].

Typical of tetrazole derivatives, including:

  • Nucleophilic Substitution: The nitrogen atoms in the tetrazole ring can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex structures.
  • Multicomponent Reactions: The compound can be synthesized via multicomponent reactions, which are valuable for generating diverse tetrazole scaffolds .

Research indicates that 5-Biphenyl-3-yl-2H-tetrazole exhibits significant biological activities, particularly in medicinal chemistry. It has been evaluated for:

  • Antihypertensive Effects: Some derivatives of this compound have shown promise as angiotensin II receptor antagonists, which are effective in lowering blood pressure .
  • Antimicrobial Activity: Certain studies have reported its effectiveness against various bacterial strains, making it a candidate for further pharmaceutical development .

The synthesis of 5-Biphenyl-3-yl-2H-tetrazole can be achieved through several methods:

  • Multicomponent Reactions: Utilizing Ugi-type reactions to combine amines, isocyanides, and other reactants to form the tetrazole framework.
  • Iodination and Coupling: Starting from biphenyl derivatives, iodination followed by coupling reactions can yield the desired tetrazole compound .
  • Direct Synthesis from Aryl Halides: Employing palladium-catalyzed cross-coupling reactions with aryl halides and appropriate reagents to introduce the biphenyl moiety into the tetrazole structure .

5-Biphenyl-3-yl-2H-tetrazole finds applications in various fields:

  • Pharmaceuticals: As a lead compound in drug discovery due to its biological activities.
  • Materials Science: Used in the development of functional materials owing to its unique chemical properties.
  • Agriculture: Potential applications in developing agrochemicals due to its bioactive properties.

Studies focusing on the interactions of 5-Biphenyl-3-yl-2H-tetrazole with biological targets have revealed:

  • Receptor Binding: Its binding affinity with specific receptors has been investigated, showing potential for therapeutic applications.
  • Metal Chelation: The ability of the tetrazole moiety to chelate metal ions is significant for both biological and environmental applications .

Similar Compounds

Several compounds share structural similarities with 5-Biphenyl-3-yl-2H-tetrazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1H-TetrazoleContains a single tetrazole ringUsed as a bioisostere for carboxylic acids
4'-Biphenylcarboxylic AcidBiphenyl structure with a carboxylic acidExhibits different solubility properties
5-(4-Chlorophenyl)-2H-tetrazoleChlorine substitution on biphenylEnhanced antibacterial activity
4-(2H-Tetrazol-5-yl)anilineAniline derivative with a tetrazolePotential use in dyes and pigments

These compounds highlight the unique position of 5-Biphenyl-3-yl-2H-tetrazole within the broader category of tetrazoles and biphenyl derivatives, emphasizing its potential for specialized applications in pharmaceuticals and materials science.

XLogP3

2.8

Wikipedia

5-([1,1'-Biphenyl]-3-yl)-2H-tetrazole

Dates

Modify: 2023-08-15

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